Product packaging for Oxo-technetium(2+) Tc-99m(Cat. No.:CAS No. 169224-43-5)

Oxo-technetium(2+) Tc-99m

Cat. No.: B12691269
CAS No.: 169224-43-5
M. Wt: 114.906 g/mol
InChI Key: JWEGBCUWUJYMOS-IEOVAKBOSA-N
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Description

Oxo-technetium(2+) Tc-99m refers to a chemical form of the technetium-99m radionuclide that is crucial in the radiopharmaceutical chemistry research and development of diagnostic imaging agents . Technetium-99m is a workhorse in nuclear medicine due to its favorable nuclear properties: a 6-hour half-life and gamma ray emission of 140 keV, which is ideal for detection with gamma cameras and SPECT systems . The "oxo" core, particularly the mono-oxo [TcO]³⁺ core, is one of the most extensively researched metal fragments in technetium chemistry . This core is typically stabilized by ligands containing coordinating atoms like N, S, and O, resulting in pentacoordinated complexes with a square pyramidal geometry . Researchers utilize this and other technetium cores (such as tricarbonyl and isonitrile) to create a diverse array of coordination complexes for targeted imaging . The primary research value of this compound lies in its role as a precursor for synthesizing radiopharmaceuticals that target specific physiological processes. For instance, technetium-99m complexes are the foundation of widely used myocardial perfusion imaging agents like [99mTc]Tc-Sestamibi and [99mTc]Tc-Tetrofosmin, which allow for the assessment of coronary artery disease . Other research applications include the development of bone imaging agents (e.g., Tc-99m Medronate) and, more recently, novel tracers targeting fibroblast activation protein (FAPI) for cancer and inflammation imaging . The mechanism of action for the final imaging agent is dictated by the bioactive molecule to which the technetium complex is bound. Once the radiotracer is administered, its distribution in the body is tracked using SPECT imaging, providing critical functional and molecular information for preclinical research . This product is intended For Research Use Only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OTc+2 B12691269 Oxo-technetium(2+) Tc-99m CAS No. 169224-43-5

Properties

CAS No.

169224-43-5

Molecular Formula

OTc+2

Molecular Weight

114.906 g/mol

IUPAC Name

oxo(99Tc)technetium-99(2+)

InChI

InChI=1S/O.Tc/q;+2/i;1+1

InChI Key

JWEGBCUWUJYMOS-IEOVAKBOSA-N

Isomeric SMILES

O=[99Tc+2]

Canonical SMILES

O=[Tc+2]

Origin of Product

United States

Synthetic Methodologies for Oxo Technetium 2+ Tc 99m Complexes

Precursor Chemistry and Reduction Pathways for Oxo-Technetium Complex Formation

The formation of a stable oxo-technetium(2+) Tc-99m core is initiated by the reduction of a readily available technetium precursor. This process alters the electronic configuration of the technetium atom, enabling it to form stable coordinate bonds with electron-donating atoms of a chelating molecule.

Technetium-99m is most commonly obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator as the pertechnetate (B1241340) anion, [⁹⁹ᵐTc]TcO₄⁻. wikipedia.orgnih.gov In this chemical form, technetium exists in its highest and most stable aqueous oxidation state of +7. radiopaedia.org The pertechnetate ion has a tetrahedral geometry and is a convenient, water-soluble source of the radionuclide. wikipedia.orgradiopaedia.org However, in the +7 oxidation state, technetium is not suitable for direct chelation by the majority of ligand systems used in radiopharmaceutical kits. luc.edu The chelating agents are often anionic themselves, and the electrostatic repulsion between the negatively charged pertechnetate and the ligand prevents complex formation. luc.eduluc.edu Therefore, a reduction of the technetium center to a lower, more electropositive oxidation state is a mandatory first step in the synthesis of most Tc-99m radiopharmaceuticals. luc.eduluc.edu

The most prevalent method for the reduction of pertechnetate in the preparation of Tc-99m radiopharmaceuticals is the use of stannous chloride (SnCl₂). luc.eduluc.edu Stannous chloride is a potent reducing agent that efficiently reduces Tc(VII) to lower oxidation states, typically Tc(III), Tc(IV), or Tc(V), which are cationic and capable of binding to chelating agents. luc.eduresearchgate.net

The fundamental redox reaction involves the oxidation of the stannous ion (Sn²⁺) to the stannic ion (Sn⁴⁺), with the concurrent reduction of pertechnetate (Tc⁷⁺). luc.eduluc.edu The generic reaction can be summarized as:

Tc⁷⁺ + Sn²⁺ → Tcⁿ⁺ + Sn⁴⁺ (where n < 7)

This reduction renders the technetium electropositive, allowing it to react with the electron-donating atoms (such as N, O, S, P) of a chelating agent to form a stable this compound complex, often referred to as a chelate. luc.edu The majority of commercially available Tc-99m kits employ the stannous reduction method. luc.eduluc.edu The amount of stannous chloride in a kit is a critical parameter; an excess can potentially interfere with the biodistribution of the final radiopharmaceutical. researchgate.net

While stannous chloride is dominant, research has explored other reducing agents for specific applications or to overcome certain limitations. These alternatives may offer advantages such as functioning under milder conditions or being compatible with sensitive biomolecules.

One such alternative is the tetrahydroborate exchange resin (BER) . This agent has been shown to be effective in preparing ⁹⁹ᵐTc-complexes with ligands like DADS and MAMA. osti.gov A significant advantage of BER is its stability and efficacy across a wide pH range (2-11), making it applicable to a broader array of biologically active compounds under conditions that may be less harsh than those required for stannous reduction. osti.gov

Other methods, though less common for routine kit preparations, include the use of dithionite for complexing technetium with certain N₂S₂ ligands. unm.edu The choice of reducing agent can influence the final oxidation state of the technetium and, consequently, the geometry and stability of the resulting complex.

Reducing AgentTypical Tc Oxidation StateKey Characteristics
Stannous Chloride (SnCl₂) +3, +4, +5Most common, highly efficient, used in the majority of commercial kits. luc.eduluc.edu
Tetrahydroborate Exchange Resin (BER) VariableStable over a wide pH range (2-11), suitable for sensitive compounds. osti.gov
Sodium Dithionite (Na₂S₂O₄) VariableUsed in specific syntheses, for instance with certain N₂S₂ ligands. unm.edu
Carbon Monoxide (CO) +1Used to form the stable [⁹⁹ᵐTc][Tc(CO)₃(H₂O)₃]⁺ synthon, a precursor for Tc(I) complexes. wikipedia.orgresearchgate.net

Ligand Design Strategies for Specific Oxo-Technetium Coordination

The ligand, or chelating agent, is crucial as it stabilizes the reduced technetium core and dictates the physicochemical properties and biological targeting of the final complex. Ligand design involves selecting appropriate donor atoms and arranging them in a three-dimensional structure that forms a stable, kinetically inert complex with the oxo-technetium(2+) core.

Ligands are classified by their denticity, which refers to the number of donor atoms that can bind to the central metal ion.

Monodentate ligands bind through a single donor atom.

Bidentate ligands , such as biguanide, feature two donor atoms for chelation. nih.gov

Polydentate ligands (tridentate, tetradentate, etc.) offer multiple binding sites, which generally results in more stable complexes due to the chelate effect. Thiosemicarbazide-type ligands with an SNS donor set are examples of tridentate systems that form stable, five-coordinate oxo-technetium(V) complexes. acs.org

The development of these systems has been essential for creating a wide array of Tc-99m imaging agents. For example, quadridentate Schiff-base ligands have been shown to react with technetium precursors to form stable complexes, some featuring a pseudo-octahedral coordination around the technetium atom. rsc.org

Tetradentate ligands, which bind the metal ion at four points, are particularly important in modern technetium chemistry as they can form highly stable and well-defined complexes with the Tc(V) oxo core ([TcO]³⁺).

N₂S₂ Ligand Systems: The diamide dithiolate (N₂S₂) ligand system is a prominent example. nih.gov These ligands form stable, neutral, and well-defined tetradentate complexes with Tc(V). nih.govacs.org The coordination geometry is typically a square pyramid, with the two nitrogen and two sulfur atoms forming the basal plane and the oxo group occupying the apical position. nih.gov This architecture has been successfully used for labeling proteins like antibodies, demonstrating high stability and retained immunoreactivity. nih.gov

N₄ Ligand Systems: Tetradentate amine oxime ligands represent another critical class of N₄ chelators. electronicsandbooks.com These ligands coordinate to the technetium(V) center, resulting in neutral, lipophilic complexes. X-ray diffraction studies of these complexes reveal a square-pyramidal geometry where the four nitrogen atoms define the base and the technetium atom is situated above this plane, with the oxo ligand at the apex. electronicsandbooks.com

Chelate ArchitectureDonor AtomsTypical Geometry with [TcO]³⁺Key Features
N₂S₂ (e.g., Diamide Dithiolate) 2 Nitrogen, 2 SulfurSquare PyramidalForms highly stable, neutral complexes; versatile for labeling biomolecules. nih.govnih.gov
N₄ (e.g., Amine Oxime) 4 NitrogenSquare PyramidalForms neutral, lipophilic complexes. electronicsandbooks.com

Development of Mono-, Bi-, and Polydentate Ligand Systems

Role of Diphosphine Ligands in Oxo-Technetium Complexation

Diphosphine ligands have demonstrated significant utility in the stabilization of the technetium(V) core, often forming cationic complexes with a [Tc(O)₂]⁺ or [Tc(O)₂]²⁺ core. These ligands, characterized by two phosphorus atoms linked by a carbon backbone, can coordinate to the technetium center to form stable chelate rings. The resulting complexes, such as [⁹⁹ᵐTc(O)₂(diphosphine)₂]⁺, exhibit high kinetic inertness, a crucial property for in vivo applications. nih.gov

The nature of the substituents on the phosphorus atoms and the length of the carbon backbone can be modified to fine-tune the physicochemical properties of the resulting complex, such as lipophilicity and biodistribution. For instance, the well-established myocardial perfusion imaging agent, Myoview, is a ⁹⁹ᵐTc(V) complex that features two bidentate ether-functionalized diphosphine ligands, tetrofosmin. nih.gov

Recent research has focused on developing diphosphine-based bifunctional chelators for targeted radiopharmaceuticals. For example, diphosphine derivatives of the type Ph₂PCH₂CH₂P(CH₂CH₂CO₂Z)₂ have been shown to coordinate to the Tc(V) core to yield complexes with the stoichiometry [M(O)₂(diphos)₂]⁺ (where M = ⁹⁹ᵐTc). nih.gov The radiolabeling of a dicarboxylate diphosphine chelator with ⁹⁹ᵐTcO₄⁻ at ambient temperature resulted in the formation of two isomeric products, assigned as the trans and cis isomers of [⁹⁹ᵐTc(O)₂(L₂-H₂)₂]⁺, with high radiochemical yields.

IsomerRetention Time (min)Radiochemical Yield (%)
trans-[⁹⁹ᵐTc(O)₂(L₂-H₂)₂]⁺1039
cis-[⁹⁹ᵐTc(O)₂(L₂-H₂)₂]⁺1359

This table presents the radiochemical yields of the trans and cis isomers of a diphosphine-based this compound complex.

Investigation of Scorpionate Ligands in Technetium Coordination Chemistry

Scorpionate ligands, a class of tripodal ligands, are so named for their characteristic pincer-like coordination to a metal center. nih.gov The most well-known scorpionates are the hydrotris(pyrazolyl)borates (Tp). These ligands coordinate to a metal in a facial manner, occupying three coordination sites. nih.gov This tridentate coordination imparts significant stability to the resulting metal complex.

In the context of technetium chemistry, scorpionate ligands have been shown to stabilize a range of oxidation states. A notable example is the formation of a stable Tc(V)-oxo complex. The reaction of the potassium salt of tris(pyrazolyl)borate (KHBpz₃) with [TcO₄]⁻ in the presence of a reducing agent (KBH₄) and acid yields the complex [Tc(O)(HBpz₃)Cl₂]. nih.gov X-ray crystallographic analysis of this complex revealed a distorted octahedral coordination geometry around the technetium center. The six coordination sites are occupied by one oxo group, two chloride ions, and the three nitrogen atoms from the tris(pyrazolyl)borate ligand. nih.gov This structure demonstrates the ability of the scorpionate ligand to effectively encapsulate and stabilize the oxo-technetium(V) core. nih.gov

The steric and electronic properties of scorpionate ligands can be readily modified by altering the substituents on the pyrazolyl rings. This tunability allows for the rational design of technetium complexes with specific properties for various applications.

Bifunctional Chelating Agent (BFCA) Design for Bioconjugation with Oxo-Technetium Cores

Rational Design of Linker Chemistries for Target Moiety Integration

For instance, the incorporation of polyethylene glycol (PEG) linkers can enhance the hydrophilicity of the radiopharmaceutical, leading to improved blood clearance and reduced non-specific uptake in organs like the liver. nih.govnih.gov Studies have shown that PEG-modified compounds can effectively facilitate renal clearance and reduce kidney uptake. nih.gov The length of the PEG chain can also be varied to optimize the pharmacokinetic properties.

The choice of conjugation chemistry is also a key consideration. The linker must possess a reactive functional group that can form a stable covalent bond with the targeting moiety without compromising its biological activity. Common conjugation strategies include amide bond formation, thioether linkage, and click chemistry.

Radiochemical Synthesis Protocols for this compound Complexes

The successful preparation of this compound complexes for clinical use relies on robust and efficient radiochemical synthesis protocols. A primary goal of these protocols is to achieve a high radiochemical yield, which is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled compound.

Optimization of Reaction Conditions for Maximized Radiochemical Yield

Several parameters can be manipulated to maximize the radiochemical yield of this compound complexes. These include the concentration of the precursor ligand, the amount of reducing agent (commonly a stannous salt), the pH of the reaction mixture, the reaction temperature, and the incubation time.

Systematic investigation of these parameters is crucial for developing a reliable labeling procedure. For example, in the ⁹⁹ᵐTc labeling of a 6-hydrazinonicotinamide (HYNIC)-conjugated chlorin derivative, the effects of incubation temperature and time on the radiochemical yield were studied. The results indicated that increasing both the temperature and incubation time led to higher yields.

Incubation Temperature (°C)Incubation Time (min)Radiochemical Yield (%) (Mean ± SD)
601566.0 ± 0.7
603069.5 ± 0.5
606071.7 ± 0.6
851582.3 ± 0.3
853087.9 ± 0.4
856088.1 ± 0.5
1001591.5 ± 0.2
1003092.1 ± 0.3

This interactive data table shows the effect of incubation temperature and time on the radiochemical yield of [⁹⁹ᵐTc]Tc-HYNIC-Chl. researchgate.netnih.gov

Similarly, the pH of the reaction medium can have a profound impact on labeling efficiency. In the optimization of the labeling of HYNIC-Interleukin-2, it was found that a pH of 5.5 was optimal for achieving a high labeling efficiency, while pH values of 4.0 and 7.0 resulted in the formation of undesirable colloids and an increase in free ⁹⁹ᵐTc, respectively.

By carefully controlling these reaction conditions, it is possible to develop reproducible and high-yielding protocols for the synthesis of this compound complexes, ensuring the quality and efficacy of these important diagnostic agents.

Direct Radiolabeling Approaches for this compound

Direct radiolabeling is a streamlined method where the pertechnetate ion is reduced in the presence of the final chelating ligand, which directly coordinates with the reduced technetium core to form the stable oxo-complex. This approach is often formulated into "kits," which contain the ligand and a reducing agent, typically stannous chloride (SnCl₂). unm.eduiaea.org The addition of the aqueous [⁹⁹ᵐTc]TcO₄⁻ solution from the generator initiates the reaction.

The fundamental principle of direct labeling involves the reduction of [⁹⁹ᵐTc]Tc(VII)O₄⁻ to a more reactive, lower oxidation state, such as [⁹⁹ᵐTc]Tc(V)O²⁺. unm.eduscielo.br The stannous ion (Sn²⁺) is a powerful and commonly used reducing agent for this purpose. scielo.br Once reduced, the technetium species is immediately "trapped" by the chelating molecule present in the reaction mixture, forming a thermodynamically stable complex. This method avoids the need for intermediate or precursor complexes.

Detailed research has demonstrated the successful direct labeling of various substrates, particularly nanoparticles and biomolecules. The efficiency and stability of the resulting radiolabeled complex are critical parameters. For instance, mesoporous silica nanoparticles (NPs) have been directly radiolabeled with ⁹⁹ᵐTc using SnCl₂ as the reducing agent, achieving over 99% labeling stability after 8 hours. mdpi.com Similarly, chitosan and β-cyclodextrin nanoparticles have been labeled with high efficiency (>90%). usm.my The stability of these directly labeled nanoparticles can vary, with chitosan NPs remaining stable for over 6 hours, while β-cyclodextrin NPs showed stability for 2 hours. usm.my

The direct labeling approach has been applied to a wide range of materials, leveraging the interaction between the reduced technetium and surface functional groups on the substrate. mdpi.com

Table 1: Examples of Direct Radiolabeling for ⁹⁹ᵐTc Complexes

Ligand Exchange Reactions in Oxo-Technetium Complex Formation

Ligand exchange, also known as transchelation, is a sophisticated method for synthesizing this compound complexes. This strategy involves two main steps. First, a labile, intermediate ⁹⁹ᵐTc complex is formed using a weak chelating agent, often referred to as a transfer or donor ligand. unm.edu In the second step, this intermediate complex is reacted with a stronger, final ligand that has a higher affinity for the technetium core. The final ligand displaces the weaker transfer ligand to form the desired, more stable radiopharmaceutical. unm.edu

This methodology is particularly useful when the direct reaction between the final ligand and reduced technetium is slow or inefficient. The transfer ligand serves to stabilize the reduced technetium in a soluble form, preventing the formation of insoluble technetium dioxide (TcO₂) and facilitating the subsequent reaction with the primary ligand. unm.edu

Commonly used transfer ligands in commercial kits include gluconate (glucoheptonate), tartrate, and citrate. unm.edu For example, a ⁹⁹ᵐTc-gluconate complex can be formed as an intermediate, which then undergoes ligand exchange with a more robust chelator to yield the final product. This approach allows for the labeling of molecules under controlled conditions, often leading to a single, well-defined product with high radiochemical purity.

Research into this area has led to the development of versatile precursor complexes. While not always involving the [TcO]²⁺ core, the principle is well-demonstrated by the fac-[⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ precursor. nih.gov This water-stable organometallic fragment readily exchanges its water ligands for a wide variety of other ligands, showcasing the utility of labile precursors in forming highly inert final complexes. nih.gov Similarly, the synthesis of mixed-ligand oxotechnetium complexes from a ⁹⁹Tc-gluconate precursor exemplifies a classic ligand exchange reaction to form a stable final complex.

Table 2: Ligand Exchange Reactions in ⁹⁹ᵐTc Complex Synthesis

Coordination Chemistry of Oxo Technetium 2+ Tc 99m Complexes

Oxidation States and Electronic Configurations of Technetium in Oxo Complexes

Technetium (atomic number 43) is a transition metal in Group 7 of the periodic table with a ground-state electron configuration of [Kr] 4d⁵ 5s². webelements.com This electronic structure allows it to adopt multiple oxidation states, each with a unique electronic configuration that influences the geometry and stability of its complexes. researchgate.netunm.edu

Oxidation StateElectronic ConfigurationCommon Core Structure
Tc(VII)4d⁰[TcO₄]⁻
Tc(V)4d²[Tc=O]³⁺, [O=Tc=O]⁺
Tc(IV)4d³[TcCl₆]²⁻
Tc(III)4d⁴[Tc(phosphine)₂(diimine)₂]⁺
Tc(I)4d⁶[Tc(CNR)₆]⁺, [Tc(CO)₃]⁺
Data sourced from multiple studies. researchgate.netunm.edupharmacylibrary.comwikipedia.org

The technetium(V) oxidation state (4d² configuration) is central to the chemistry of many Tc-99m radiopharmaceuticals. It most commonly forms a stable metal-oxo core, characterized by a multiple bond between technetium and oxygen. This core is typically found as either a mono-oxo [Tc=O]³⁺ or a dioxo [O=Tc=O]⁺ species. pharmacylibrary.com

The [Tc=O]³⁺ core is exceptionally stable and forms the basis for numerous clinically relevant agents. pharmacylibrary.com The formation of this core involves the reduction of pertechnetate (B1241340) ([TcO₄]⁻), typically obtained from a ⁹⁹Mo/⁹⁹mTc generator, in the presence of a suitable chelating ligand. mdpi.com The resulting complexes generally feature a square pyramidal geometry, with the oxo group occupying the apical position and four donor atoms from the ligand forming the basal plane. nih.govacs.org The Tc=O bond is short and strong, a defining feature of this core.

While the Tc(V) state dominates oxo-complex chemistry, technetium can be stabilized in lower oxidation states, which are vital for other classes of imaging agents.

Technetium(III) (4d⁴): Tc(III) complexes are often octahedral. They can be synthesized through the reduction of Tc(V) precursors. For instance, Tc(V)-oxo complexes with Schiff-base ligands can be reduced by phosphines to yield stable Tc(III) phosphine (B1218219) adducts. rsc.org The coordination environment is typically octahedral, accommodating various ligands. rsc.orgresearchgate.net

Technetium(I) (4d⁶): The Tc(I) oxidation state is particularly significant for myocardial perfusion imaging agents like ⁹⁹mTc-Sestamibi. nih.gov This d⁶ configuration is stabilized by soft π-acceptor ligands such as isonitriles and carbonyls. unm.edupharmacylibrary.com The classic Tc(I) cores include the hexakis(isocyanide) cation, [Tc(CNR)₆]⁺, and the fac-[Tc(CO)₃]⁺ core. nih.govresearchgate.net These complexes are typically octahedral and kinetically inert, a favorable property for in vivo applications. unm.edu

Technetium(0) and other low-valent states: Even lower oxidation states, such as Tc(0) or Tc(-I), can be achieved with strong π-acceptor ligands like carbon monoxide, although these are less common in radiopharmaceutical applications. acs.org The synthesis of these highly reduced species often requires non-aqueous conditions and potent reducing agents.

Structural Elucidation and Characterization of Oxo-Technetium Complexes

The structure of an oxo-technetium complex dictates its physicochemical properties and, consequently, its biological behavior. X-ray crystallography, NMR spectroscopy, and other analytical techniques are employed to elucidate these structures.

The coordination number and geometry of technetium complexes vary with the oxidation state and the nature of the coordinating ligands. researchgate.netlibretexts.org

Coordination Geometries: For Tc(V)-oxo complexes with tetradentate ligands, a five-coordinate square pyramidal geometry is most common, with the oxo ligand at the apex. nih.govacs.org Six-coordinate distorted octahedral geometries are also frequently observed, particularly when a sixth ligand binds in the position trans to the oxo group. nih.govnih.gov Lower oxidation states like Tc(I) and Tc(III) typically favor six-coordinate octahedral arrangements. unm.edursc.org

Stereochemistry: Stereoisomerism is a critical factor in the design of technetium radiopharmaceuticals, as different isomers can exhibit significantly different pharmacokinetic profiles. nih.gov Chirality can arise from an asymmetric carbon atom within the ligand or from the arrangement of ligands around the technetium center itself. nih.gov For example, in square pyramidal [Tc=O]³⁺ complexes, the metal center can become chiral if the chelating ligand is asymmetric. nih.gov

The multiply bonded oxo ligand exerts a powerful influence on the structure and reactivity of the complex.

Trans Effect: The oxo ligand has a strong structural trans effect, meaning it weakens and lengthens the bond of the ligand positioned directly opposite (trans) to it. nih.govresearchgate.net This is due to competition for the same metal d-orbitals. libretexts.org In a six-coordinate Tc(V)-oxo complex, the Tc-L bond trans to the Tc=O bond is significantly longer and more labile than the bonds to the equatorial ligands. nih.gov This kinetic trans effect also means that the trans position is more susceptible to substitution reactions. libretexts.org

Steric Hindrance: Steric hindrance arises from the spatial arrangement and bulk of the ligands coordinated to the metal center. wikipedia.org In oxo-technetium complexes, bulky substituents on the chelating ligand can influence the coordination geometry and prevent the formation of undesired oligomeric species. nih.gov For instance, steric crowding around the coordination sphere can favor a specific isomer or influence the stability of the complex. acs.org

Isomerism in coordination complexes occurs when molecules have the same chemical formula but different arrangements of atoms. libretexts.org In oxo-technetium chemistry, several types of isomerism are encountered.

Geometric Isomerism (cis/trans): This is common in octahedral and square planar complexes. savemyexams.comlibretexts.org For example, in a six-coordinate complex with two identical ligands, these ligands can be adjacent (cis) or opposite (trans) to each other, leading to distinct chemical and biological properties. savemyexams.com

Isomer TypeDescriptionExample Context
Geometric Different spatial arrangement of ligands around the central metal (e.g., cis/trans).Octahedral complexes like [Co(NH₃)₄(H₂O)₂]²⁺ can have cis and trans forms. savemyexams.com
Optical Non-superimposable mirror images (enantiomers).Occurs when the complex is chiral, which can be due to the ligand or the metal center's geometry. unm.edu
Syn/Anti Orientation of ligand substituents relative to the Tc=O bond.Observed in Tc-oxo complexes with ligands like CO₂DADS, affecting properties like lipophilicity. unm.eduunm.edu
This table summarizes common types of isomerism relevant to technetium complexes.

Ligand Field Theory and Molecular Orbital Analysis in Oxo-Technetium Systems

The electronic structure and bonding in oxo-technetium(V) complexes are effectively described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. The Tc(V) center, with a d2 electron configuration, typically forms a stable, diamagnetic [Tc≡O]3+ core. This core possesses a strong triple bond character arising from one sigma (σ) and two pi (π) bonds between the technetium and oxygen atoms. The high stability of this core is a dominant feature of Tc(V) chemistry, influencing the geometry and reactivity of its complexes. scispace.com

In a typical square pyramidal or distorted octahedral geometry, the d-orbitals of the technetium atom split in energy. The MO model for a d2 tetragonal monooxo-metal complex indicates that the bonding involves two electrons in a Tc-O σ-bonding orbital and four electrons in a doubly degenerate pair of Tc-O π-bonding orbitals. scispace.com The remaining two d-electrons of the Tc(V) center occupy the non-bonding dxy orbital, which is lowest in energy, resulting in a stable, low-spin configuration. The frontier orbitals, which are crucial for ligand coordination, are the empty σ-acceptor orbitals on the technetium center. nih.gov

The formation of the strong Tc≡O bond significantly influences the electron density distribution within the entire complex. The oxo group is a powerful π-donor ligand, leading to a high concentration of electron density in the Tc≡O bond itself. nih.gov This strong covalent interaction polarizes the technetium center, affecting its bonding with other coordinated ligands.

A key characteristic of the [Tc≡O]3+ core is its pronounced structural trans-effect. This effect describes the labilization and elongation of the bond to the ligand positioned directly opposite (trans) to the oxo group. The strong σ-donation from the oxo ligand weakens the σ-bond of the trans ligand by competing for the same metal dz2 orbital. Consequently, the Tc-Ltrans bond is significantly longer and weaker than the bonds to the ligands in the equatorial plane. For example, in the complex [Tc(O)(HBpz3)Cl2], the Tc–N bond trans to the Tc-oxo group is approximately 0.2 Å longer than the other two Tc–N bonds that are trans to the chlorine ligands. nih.gov This elongation, while measurable, is often not sufficient to break the bond and force a purely square-pyramidal geometry, leading instead to a distorted octahedral environment. nih.gov

The table below summarizes typical bond lengths observed in oxo-technetium(V) complexes, illustrating the trans-effect.

ComplexTc≡O Bond Length (Å)Equatorial Tc-Lcis Bond Length (Å)Axial Tc-Ltrans Bond Length (Å)Bond Elongation (Å) (Ltrans - Lcis avg.)
[TcOCl4]-1.662.32 (avg. Tc-Cl)N/A (Square Pyramidal)N/A
[TcO(SCH2CH2S)2]-1.652.30 (avg. Tc-S)N/A (Square Pyramidal)N/A
[TcO(HBpz3)Cl2]1.672.41 (avg. Tc-Cl), 2.15 (avg. Tc-Ncis)2.35 (Tc-Ntrans)~0.20 (vs. Tc-Ncis)

Note: Data are representative values compiled from crystallographic studies. Actual values may vary depending on the specific crystal structure.

The specific coordination environment around the [Tc≡O]3+ core directly impacts its spectroscopic properties, providing a valuable tool for characterization. Infrared (IR) spectroscopy is particularly sensitive to the strong Tc≡O triple bond.

The Tc≡O stretching vibration (νTc≡O) typically appears as a very strong and sharp band in the IR spectrum, generally in the range of 900-1000 cm-1. The exact frequency of this vibration is highly dependent on the nature of the other ligands in the coordination sphere, especially the ligand in the trans position. A stronger electron-donating ligand in the trans position leads to a decrease in the Tc≡O bond order and a corresponding decrease (red shift) in the νTc≡O stretching frequency. This is because the trans ligand donates electron density into the dz2 orbital, which has some anti-bonding character with respect to the Tc≡O π-system.

The table below illustrates the correlation between the nature of the trans ligand and the Tc≡O stretching frequency.

Complex TypeTypical Trans Ligand (Ltrans)Electron Donating Strength of LtransApproximate νTc≡O (cm-1)
[TcOCl4(L)]Cl-Moderate~980-1000
[TcO(NCS)4(L)]NCS-Moderate~960-980
[TcO(H2O)(CN)4]-H2OWeak~995
[TcO(py)(CN)4]-Pyridine (py)Stronger σ-donor than H2O~955

Other spectroscopic techniques also provide insight. For instance, comparing the HPLC retention times of 99mTc complexes with their fully characterized, non-radioactive rhenium (Re) analogues can strongly suggest that the complexes are isostructural. acs.org While small differences in retention times may occur due to slight polarity differences between the oxorhenium(V) and oxotechnetium(V) cores, a close correlation is indicative of an identical coordination environment. acs.org Furthermore, X-ray Absorption Near-Edge Spectroscopy (XANES) has been shown to be a powerful tool for differentiating Tc oxidation states and coordination environments, even in solution. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Oxo Technetium 2+ Tc 99m

Computational Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic data of Oxo-technetium(2+) Tc-99m complexes, which are essential for their characterization.

The technetium-99 (B83966) nucleus is NMR-active, and its chemical shift is highly sensitive to the coordination environment, including the oxidation state and the nature of the coordinating ligands. acs.orgnih.govvu.nl This sensitivity makes Tc-99 NMR a powerful tool for structural characterization. Computational prediction of these chemical shifts can greatly assist in the interpretation of experimental spectra and the identification of unknown species. acs.orgnih.govvu.nl

DFT-based protocols have been developed to calculate Tc-99 NMR chemical shifts. These calculations often involve a combination of geometry optimization and subsequent calculation of the magnetic shielding tensor using specialized methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

A critical factor in the accurate prediction of Tc-99 NMR shifts is the treatment of the surrounding solvent.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant.

Explicit Solvation Models: These models involve including a number of individual solvent molecules (e.g., water) in the quantum mechanical calculation.

Research has shown that a combined approach, using an explicit first solvation shell along with an implicit model for the bulk solvent, can dramatically improve the accuracy of predicted chemical shifts. acs.orgnih.gov For the [TcO₂(en)₂]⁺ complex, including 14 explicit water molecules reduced the deviation from the experimental value to just 7 ppm (0.3%), highlighting the crucial role of solvent effects. acs.orgnih.gov

Comparison of Computational Models for Tc-99 NMR Chemical Shift Prediction
ModelHamiltonian TypeMean Absolute Deviation (ppm)Mean Relative Deviation (%)
Model 1Relativistic674.8
Model 2Nonrelativistic926.2
Model 3Empirical Nonrelativistic654.9

Data derived from a study on 41 Tc-complexes. acs.orgnih.govvu.nl

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the bonding within a molecule by probing its vibrational energy levels. researchgate.netresearchgate.net For oxo-technetium complexes, this is particularly useful for characterizing the strong, multiple Tc=O bond.

Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared with experimental results. researchgate.netarxiv.org These calculations are typically performed by:

Optimizing the molecular geometry to find the minimum energy structure.

Calculating the second derivatives of the energy with respect to the atomic positions to determine the force constants and, subsequently, the vibrational frequencies.

This analysis allows for the assignment of specific spectral bands to particular vibrational modes, such as the characteristic Tc=O stretching frequency. core.ac.uk By comparing the computed frequencies for different potential structures, computational vibrational spectroscopy can help confirm the coordination environment of the technetium center. The accuracy of these predictions is enhanced by using methods that account for anharmonicity, such as Vibrational Second-Order Perturbation Theory (VPT2).

Molecular Dynamics and Simulation Studies for Solution Behavior of Oxo-Technetium Complexes

While quantum chemical calculations provide detailed information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. uomustansiriyah.edu.iqyoutube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, making it possible to study processes that occur over picoseconds to nanoseconds. youtube.com

For this compound complexes, MD simulations are used to explore their behavior in a solution environment, which closely mimics physiological conditions. These simulations can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the technetium complex and the dynamics of this solvation shell.

Conformational Dynamics: How the complex and its ligands flex, bend, and rotate in solution. For some complexes, this can involve the interconversion between different isomers. mcmaster.ca

Interaction with Biomolecules: MD can be used to simulate the docking and binding of a technetium complex to a biological target, such as a receptor or enzyme, providing insights into the mechanism of action for targeted radiopharmaceuticals.

Car-Parrinello molecular dynamics simulations, which combine DFT with molecular dynamics, have been used to assess thermal and solvation effects on the properties of technetium complexes in aqueous solution. nih.gov These advanced simulation techniques provide a more accurate picture of how the dynamic solution environment influences the structure and properties of the complex.

Natural Bond Orbital (NBO) Analysis for Charge Transfer in Oxo-Technetium Systems

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach is particularly valuable for investigating intramolecular and intermolecular charge transfer interactions by examining the donor-acceptor relationships between filled (donor) Lewis-type orbitals and vacant (acceptor) non-Lewis-type orbitals.

In oxo-technetium systems, the electronic structure is dominated by the highly covalent technetium-oxygen multiple bond and the coordination environment provided by the surrounding ligands. The ligands play a crucial role in modulating the stability and reactivity of the [Tc=O]³⁺ core. NBO analysis allows for a detailed examination of the charge transfer interactions from the ligand donor atoms (e.g., sulfur, nitrogen) to the technetium center and the Tc=O antibonding orbitals, providing quantitative insights into the nature of the coordination bonds.

Detailed Research Findings:

Computational studies on technetium(V)-oxo complexes with dithiolate ligands, such as those derived from dimercaptosuccinic acid (DMSA), provide a clear example of applying NBO analysis to understand charge transfer. In these complexes, the primary donor-acceptor interactions involve the lone pairs of the sulfur atoms of the ligand and the vacant orbitals of the technetium metal center.

The key charge transfer interactions that stabilize the coordination of dithiolate ligands to the technetium(V)-oxo core involve the delocalization of electron density from the sulfur lone pair orbitals (LP(S)) to the antibonding sigma orbitals (σ) and vacant Rydberg orbitals (RY) of the technetium atom. These interactions are crucial for the formation and stability of the resulting radiopharmaceutical.

For instance, in a representative square-pyramidal [TcO(dithiolate)₂]⁻ complex, significant stabilization energies are observed for the charge transfer from the sulfur lone pairs to the Tc-S antibonding orbitals. These interactions effectively represent the donation of electron density from the ligand to the metal, forming strong covalent coordination bonds.

Below is a representative data table illustrating the types of stabilization energies calculated for dominant charge transfer interactions in a model oxo-technetium(V) complex with a dithiolate ligand system, based on DFT calculations.

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (S)σ(Tc-S)45.8Ligand-to-Metal Charge Transfer
LP (S)σ(Tc-O)5.2Ligand-to-Metal-Oxo Core Charge Transfer
LP (O)σ(Tc-S)8.9Intra-Core to Ligand-Sphere Charge Transfer
σ (Tc-S)σ(Tc-S)12.3Vicinal Bond Interaction
LP (S)RY*(Tc)25.1Ligand-to-Metal (Rydberg) Charge Transfer

Note: The values in the table are illustrative and represent typical magnitudes for such interactions in a technetium(V)-oxo dithiolate complex.

The data clearly indicates that the most significant charge transfer occurs from the sulfur lone pairs to the Tc-S antibonding orbitals, which is characteristic of strong covalent bonding. Furthermore, delocalization into the vacant Rydberg orbitals of technetium also provides a substantial stabilizing contribution. These quantitative insights from NBO analysis are essential for understanding the electronic factors that govern the stability of Tc-99m radiopharmaceuticals and for the rational design of new chelating agents with improved properties.

Analytical Methodologies for Oxo Technetium 2+ Tc 99m Radiocompounds

Chromatographic Techniques for Radiochemical Purity and Stability Assessment

Chromatographic methods are the cornerstone of radiochemical purity testing in nuclear medicine due to their speed, accuracy, and cost-effectiveness. europeanpharmaceuticalreview.com These techniques separate the desired Tc-99m labeled compound from potential radiochemical impurities based on differential partitioning between a stationary phase and a mobile phase. europeanpharmaceuticalreview.comlibretexts.org

Instant Thin-Layer Chromatography (ITLC) is a rapid and widely used planar chromatography method for the routine quality control of Tc-99m radiopharmaceuticals. snmjournals.orgiaea.org The technique utilizes a stationary phase, typically a glass microfiber sheet impregnated with silica gel (ITLC-SG) or silicic acid, and a mobile phase (solvent) to separate components. snmjournals.orgeuropeanpharmaceuticalreview.com A small spot of the radiopharmaceutical is applied to the bottom of the ITLC strip, which is then placed in a sealed chamber containing the mobile phase. ymaws.comeuropeanpharmaceuticalreview.com The solvent moves up the strip via capillary action, separating the radiochemical species based on their differing affinities for the stationary and mobile phases. europeanpharmaceuticalreview.com

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. europeanpharmaceuticalreview.com In a typical ITLC system for a Tc-99m kit, three main species can be separated:

The desired 99mTc-radiocompound: Its mobility depends on its polarity and the solvent system used.

Free pertechnetate (B1241340) (99mTcO4-): A common impurity, it is typically highly mobile in many organic solvents. snmjournals.org

Reduced-hydrolyzed technetium (99mTcO2): This colloidal impurity is insoluble and remains at the origin (Rf = 0). snmjournals.org

Often, two separate ITLC systems with different mobile phases are required to quantify both impurities, with the final radiochemical purity calculated by subtracting the percentage of impurities from 100%. ymaws.com

Table 1: Representative ITLC Systems for Radiochemical Purity of Tc-99m Compounds

RadiopharmaceuticalStationary PhaseMobile PhaseRf of 99mTc-CompoundRf of 99mTcO4-Rf of 99mTcO2
99mTc-TetrofosminITLC-SGAcetone/Dichloromethane (35:65)0.5 (approx.)~1.00.0
99mTc-DTPAWhatman-1 PaperAcetone/0.9% NaCl (9:1)0.4-0.60.9-1.00.0-0.1
99mTc-MIBIITLC-SGEthanol0.0-0.160.66-1.00.0-0.16
99mTc-ECITLC-SGAcetone0.01.00.0

Data compiled from sources snmjournals.orgsnmjournals.orgresearchgate.netnih.govresearchgate.net. Rf values are approximate and can vary with experimental conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool that offers higher resolution and sensitivity compared to planar chromatography methods. rsc.org It is used not only for determining radiochemical purity but also for the identification, characterization, and quantification of Tc-99m complexes and their potential impurities or degradation products. rsc.org

In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. nih.gov The separation is based on the components' interactions with the stationary phase. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of Tc-99m radiopharmaceuticals. rsc.org

The separated components are detected as they exit the column, often by a UV-Vis detector and a radioactivity detector connected in series. researchgate.net The time it takes for a compound to travel through the column is known as its retention time (tR), which is a characteristic property under specific conditions and can be used for identification. researchgate.netchromatographytoday.com For structural confirmation, the identity of Tc-99m complexes can be established by comparing their retention times to those of well-characterized, non-radioactive ("cold") rhenium analogs. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) provides even more definitive structural information. rsc.org

Table 2: Example HPLC Conditions for Tc-99m Radiopharmaceutical Analysis

Compound TypeColumnMobile PhaseDetectionExample Retention Times (tR)
99mTc-diphosphonatesAnion ExchangeNot specifiedRadioactivitySeparates 99mTcO4- from complex
99mTc-MAG3Reversed-Phase C18Gradient of acetonitrile and water/bufferRadioactivityKit-prepared: 3.9 ± 0.4 ml/min/100g clearance; HPLC-pure: 4.6 ± 0.3 ml/min/100g clearance
99mTc-Ciprofloxacin Dithiocarbamate (B8719985) analogsReversed-Phase C18Acetonitrile/Water gradientRadiometric & Photometric10.3 to 14.2 minutes (for various analogs)

Data compiled from sources nih.govresearchgate.netnih.gov. Retention times and conditions are highly method-dependent.

Paper chromatography (PC) is one of the original and simplest forms of planar chromatography applied to the quality control of Tc-99m radiopharmaceuticals. iaea.orgtums.ac.ir Due to its low cost and simplicity, it remains a viable method in many settings. iaea.orgnih.gov The stationary phase is a strip of chromatography paper, such as Whatman grade paper, which has water adsorbed to its cellulose fibers. iaea.orglibretexts.org The mobile phase, a solvent or mixture of solvents, moves up the paper, and separation occurs based on the principle of partition. libretexts.org

The process is analogous to ITLC, where the radiopharmaceutical is spotted on the paper, developed in a solvent, and the Rf values of the separated components are determined. researchgate.net This allows for the quantification of the desired labeled compound and radiochemical impurities. researchgate.nettums.ac.ir

Table 3: Common Paper Chromatography Systems for Tc-99m Radiopharmaceuticals

RadiopharmaceuticalStationary PhaseMobile PhaseSpecies at Origin (Rf ~0)Species at Solvent Front (Rf ~1)
99mTc-DISIDAWhatman 3MMSaline (0.9% NaCl)99mTcO299mTc-DISIDA + 99mTcO4-
99mTc-PYPWhatman 3MMAcetone99mTc-PYP + 99mTcO299mTcO4-
99mTc-HSAWhatman 3MMMethanol (85%)99mTcO299mTc-HSA + 99mTcO4-

Data compiled from source iaea.org.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. For technetium complexes, standard 1H and 13C NMR provide information on the organic ligand framework. iaea.org However, 99Tc NMR is uniquely valuable as it directly probes the technetium center. nih.gov The 99Tc nucleus is NMR-active, and its chemical shift is highly sensitive to the oxidation state, coordination number, and geometry of the technetium coordination sphere. nih.govacs.org

99Tc NMR spectra are characterized by an extremely large chemical shift range, spanning several thousand parts per million (ppm), which allows for the clear distinction of different technetium species. researchgate.netvu.nl A major challenge, however, is the large quadrupole moment of the 99Tc nucleus, which can lead to significant line broadening, particularly for complexes with low local symmetry around the metal center. researchgate.net Despite this, even signals with line widths of over 15 kHz can be unambiguously detected. researchgate.net Due to the complexities of experimental measurement, computational methods based on density functional theory (DFT) have been developed to predict 99Tc NMR chemical shifts, aiding in the structural assignment of new complexes. nih.govacs.org

Table 4: Illustrative 99Tc NMR Chemical Shifts for Various Technetium Complexes

Complex/SpeciesOxidation StateChemical Shift (δ, ppm) RangeCharacteristics
[99TcO4]-+70 (Reference)Narrow signal due to high symmetry.
[99Tc(CNR)6]++1-1200 to -1900Octahedral, typically narrow signals.
[99TcOCl4]-+5~ +2900Square pyramidal oxo-complex.
[99TcO2(en)2]++5~ +2300Dioxo-complex, sensitive to solvent effects.

Data compiled from sources nih.govresearchgate.netvu.nl. Chemical shifts are relative to [99TcO4]-.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the identity of technetium complexes. koreascience.kr By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides direct evidence of a compound's elemental composition and structure. koreascience.kr

While Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used historically, modern "soft" ionization techniques like Electrospray Ionization (ESI-MS) are now more common, especially when coupled with HPLC (LC-MS). rsc.org ESI-MS is particularly suited for analyzing polar, non-volatile coordination complexes directly from solution. rsc.org Hyphenated techniques such as HPLC-ESI-MS and HPLC-Inductively Coupled Plasma-MS (ICP-MS) enable the separation of the desired radiopharmaceutical from impurities, followed by their direct identification and quantification. rsc.orgrsc.org This approach allows for the characterization of the main product and the detection of various Tc-containing side products in a single analysis. rsc.org

Table 5: Mass Spectrometry Data for Technetium Complexes

Complex TypeTechniqueExpected Ion (m/z)Application
fac-[99TcO3(tacn)]+ESI-MS[M]+Characterization of Tc(VII) trioxo complexes.
99mTc RadiopharmaceuticalsHPLC-ESI-MS[M+H]+ or [M-H]-Identification and quantification of tracer and impurities.
Various 99Tc SpeciesHPLC-ICP-MSDetects 99Tc isotopeHighly sensitive detection and quantification of all Tc-containing species.

Data compiled from sources rsc.orgnih.gov.

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
99mTc-TetrofosminTechnetium (99mTc) tetrofosmin
99mTc-DTPATechnetium (99mTc) pentetate (diethylenetriaminepentaacetic acid)
99mTc-MIBITechnetium (99mTc) sestamibi (hexakis(2-methoxyisobutylisonitrile)technetium(I))
99mTc-ECTechnetium (99mTc) L,L-ethylenedicysteine
99mTc-MAG3Technetium (99mTc) mertiatide (mercaptoacetyltriglycine)
99mTc-DISIDATechnetium (99mTc) disofenin (diisopropyl iminodiacetic acid)
99mTc-PYPTechnetium (99mTc) pyrophosphate
99mTc-HSATechnetium (99mTc) human serum albumin
Pertechnetate[TcO4]-
Reduced-hydrolyzed technetiumOften represented as 99mTcO2 (colloidal technetium dioxide)
RheniumRe
AcetonePropan-2-one
DichloromethaneMethylene (B1212753) chloride
EthanolEthyl alcohol
MethanolMethyl alcohol
AcetonitrileMethyl cyanide

Electrophoretic Techniques for Charge Determination of Oxo-Technetium Complexes

Electrophoretic methods are fundamental analytical tools for the characterization of radiopharmaceuticals, providing crucial information on the charge of technetium-99m (Tc-99m) complexes. The charge of an oxo-technetium complex is a key physicochemical property that influences its biological distribution and behavior in vivo. Techniques such as paper electrophoresis and capillary electrophoresis (CE) are employed to separate charged molecules based on their migration in an electric field.

Paper electrophoresis is a well-established method used for the quality control of Tc-99m radiopharmaceuticals. It allows for the separation of the desired radiolabeled complex from impurities like free pertechnetate (TcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂). The migration of the complex on a support medium, such as cellulose paper, under the influence of an electric field reveals its net charge. For instance, cationic complexes will migrate towards the cathode, anionic complexes towards the anode, and neutral complexes will remain at the point of origin.

Capillary electrophoresis has emerged as a powerful technique for the analysis of Tc-99m radiopharmaceuticals, offering high separation efficiency and rapid analysis times. unt.eduresearchgate.net CE can be used to determine the effective charge of Tc-99m complexes by employing a neutral internal standard. researchgate.net This technique has been successfully applied to a wide range of diagnostically used Tc-99m kit radiopharmaceuticals, including ⁹⁹ᵐTc-MIBI, ⁹⁹ᵐTc-ECD, ⁹⁹ᵐTc-DTPA, and ⁹⁹ᵐTc-MAG3, demonstrating its high potential for the analysis of these compounds. researchgate.net The use of ligands that form similar complexes with technetium but differ in charge can also be employed in electrophoretic procedures to determine the ligand-to-technetium stoichiometry in carrier-free ⁹⁹ᵐTc-radiopharmaceuticals. nih.govnih.gov

Table 1: Application of Electrophoretic Techniques in Charge Determination of Oxo-Technetium Complexes

Technique Application Key Findings Reference
Paper Electrophoresis Quality control of ⁹⁹ᵐTc-labeled bone-seeking agents (MDP, HDP, DPD) Separation of free ⁹⁹ᵐTcO₄⁻ from the labeled complex. nih.gov
Capillary Zone Electrophoresis Analysis of various ⁹⁹ᵐTc kit radiopharmaceuticals Determination of effective complex charges using a neutral internal standard; detection of complex mixtures in preparations like ⁹⁹ᵐTc-Q12, ⁹⁹ᵐTc-EHIDA, and ⁹⁹ᵐTc-MDP. researchgate.net
Electrophoretic Procedure Determination of ligand-to-technetium stoichiometry Use of ligands with differing charges to elucidate the composition of carrier-free ⁹⁹ᵐTc complexes. nih.gov

Advanced Radioactivity Detection and Quantification in Analytical Procedures

Accurate detection and quantification of radioactivity are paramount in the analysis of Tc-99m radiopharmaceuticals to ensure their quality and purity. A variety of detector systems are utilized in conjunction with analytical separation techniques like chromatography and electrophoresis.

For thin-layer chromatography (TLC), radio-TLC scanners are commonly used. researchgate.net These instruments scan the chromatography plate and measure the distribution of radioactivity, allowing for the quantification of the radiochemical purity. Modern systems may use an array of scintillator crystals coupled with a photodiode array for simultaneous readout at multiple positions, which avoids the need for mechanical scanning. researchgate.net

In capillary electrophoresis, specialized gamma-ray detectors have been developed. nih.gov These detectors can be constructed and evaluated for their linear response to radioactivity, with a demonstrated linear response from a detection limit of 10 to 500 Bqcm⁻³, corresponding to 5.1 x 10⁻¹⁷ to 2.55 x 10⁻¹⁵ gcm⁻³ of Tc-99m. nih.gov

Scintillation counters, including gamma well counters, are also essential for the quantitative measurement of radioactivity. nih.gov Gamma well counters exhibit high detection efficiencies for Tc-99m, often reaching 100%. nih.gov These counters are crucial for various in vitro assays, such as those measuring cellular uptake of radiopharmaceuticals. mdpi.com For detecting removable surface contamination, indirect counting methods using liquid scintillation counters (LSC), gamma counters, or gas proportional counters (GPC) are employed for analyzing smears or wipes. umich.edu While Geiger-Müller (G-M) survey meters can be used for detecting gross contamination, their efficiency for the low-energy gamma rays of Tc-99m is low. umich.edu

Table 2: Radioactivity Detectors and Their Applications for Oxo-Technetium(2+) Tc-99m

Detector Type Analytical Technique Application Key Performance Characteristic Reference
Radio-TLC Scanner Thin-Layer Chromatography (TLC) Radiochemical purity determination Can utilize a scintillator crystal array for simultaneous readout. researchgate.net
Gamma-Ray Detector Capillary Zone Electrophoresis Analysis of radiopharmaceuticals Linear response from 10 to 500 Bqcm⁻³. nih.gov
Gamma Well Counter N/A (Quantitative Measurement) Measurement of radiopharmaceutical activity, cellular uptake assays Detection efficiency for Tc-99m can reach 100%. nih.gov
Liquid Scintillation Counter N/A (Quantitative Measurement) Detection of removable surface contamination Used for indirect counting of smears and wipes. umich.edu

In Vitro Stability Profiling in Aqueous and Biological Media

The in vitro stability of this compound radiocompounds is a critical parameter that must be thoroughly evaluated before any potential clinical application. These studies assess the integrity of the radiolabeled complex over time in various environments, including simple aqueous solutions and more complex biological media. Instability can lead to the release of free pertechnetate or the formation of other radiochemical impurities, which can alter the biodistribution and compromise the diagnostic efficacy of the agent.

Stability is typically assessed by incubating the radiopharmaceutical in the chosen medium at a relevant temperature (e.g., 37°C) and analyzing samples at various time points using techniques like TLC or high-performance liquid chromatography (HPLC). For example, the stability of ⁹⁹ᵐTc-mannan complex was evaluated in both saline and serum, showing that the complex remained sufficiently stable with a maximum of 4% degradation after 24 hours of incubation. nih.gov Similarly, a ⁹⁹ᵐTc-paclitaxel complex was found to be stable in both PBS and rat serum for 24 hours post-labeling. researchgate.net

Ligand challenge studies are a specific type of in vitro stability assay designed to assess the kinetic inertness of the Tc-99m complex. This is achieved by introducing a competing ligand that can potentially displace the original ligand from the technetium core, a process known as transchelation. researchgate.net Strong chelating agents naturally present in vivo, such as glutathione (B108866) and cysteine, are often used in these studies. researchgate.netnih.gov

The resistance of a Tc-99m complex to such challenges is indicative of its stability in a biological environment. For instance, in a study of "3+1" oxo-technetium complexes, challenge experiments with glutathione were performed to assess the exchange of the monothiolato ligand. nih.gov In another study, the transchelation of ⁹⁹ᵐTc-labeled glutamic acid with cysteine was observed to be more significant (3-9%) compared to a DTPA-bis(Glu) conjugate (1-2%), indicating the higher stability of the latter. researchgate.net The stability of some mixed-ligand "3 + 1" oxo complexes was demonstrated in 10 mM glutathione solutions for 2 hours at 37°C. nih.gov

Assessing the stability of oxo-technetium radiocompounds in plasma or serum is crucial as it closely mimics the physiological environment the radiopharmaceutical will encounter upon administration. These studies evaluate both the radiochemical stability and the extent of protein binding. High plasma protein binding can significantly alter the pharmacokinetics of a radiopharmaceutical.

The stability of various Tc-99m complexes has been evaluated in plasma and serum. For example, certain "3 + 1" oxo complexes were found to be stable in rat plasma for 4 hours at 37°C. nih.gov The in vitro stability of ⁹⁹ᵐTc-labeled gold nanoparticles was shown to be high (>90%) in human serum. mdpi.com In another study, a ⁹⁹ᵐTc-mannan complex demonstrated high stability in serum for up to 24 hours. nih.gov The stability of a ⁹⁹ᵐTc nanoconjugate in human serum at 37°C showed only 5-6% transchelation over 24 hours. dovepress.com

Protein binding is also a key parameter. For instance, the plasma protein binding of ⁹⁹ᵐTc-Cys-FA11 and ⁹⁹ᵐTc-Cys-FA16 was found to be 38.2% ± 3% and 29.2% ± 4.3%, respectively, after 2 hours of incubation. researchgate.net

Table 3: In Vitro Stability and Plasma Binding of Selected this compound Radiocompounds

Radiocompound Medium Incubation Time Stability/Binding Reference
⁹⁹ᵐTc-mannan complex Saline and Serum 24 hours >96% stable nih.gov
⁹⁹ᵐTc-paclitaxel complex PBS and Rat Serum 24 hours Stable researchgate.net
⁹⁹ᵐTc-labeled glutamic acid Cysteine solution (25 mM) Not specified 3-9% transchelation researchgate.net
⁹⁹ᵐTc-DTPA-bis(Glu) Cysteine solution (25 mM) Not specified 1-2% transchelation researchgate.net
Mixed-ligand "3 + 1" oxo complexes Rat Plasma 4 hours Stable nih.gov
⁹⁹ᵐTc-labeled gold nanoparticles Human Serum 24 hours >90% stable mdpi.com
⁹⁹ᵐTc nanoconjugate Human Serum 24 hours ~94-95% stable (5-6% transchelation) dovepress.com
⁹⁹ᵐTc-Cys-FA11 Plasma 2 hours 38.2% ± 3% protein binding researchgate.net
⁹⁹ᵐTc-Cys-FA16 Plasma 2 hours 29.2% ± 4.3% protein binding researchgate.net

Preclinical Biological Evaluation of Oxo Technetium 2+ Tc 99m Radiotracers

In Vitro Binding and Interaction Studies

In vitro studies are fundamental to characterizing the biological properties of ⁹⁹ᵐTc-oxo complexes. These experiments, conducted in controlled laboratory settings, assess the binding affinity, specificity, cellular uptake, and stability of the radiotracers.

The efficacy of a targeted radiotracer is highly dependent on its affinity and specificity for its biological target, such as a receptor. Receptor binding assays are employed to quantify these interactions. For instance, the binding affinity of ⁹⁹ᵐTc-labeled peptides targeting somatostatin (B550006) receptors (SSTR) has been evaluated. In a study involving peptides P587 and P829, their oxorhenium complexes, which serve as surrogates for the ⁹⁹ᵐTc complexes, demonstrated high binding affinities. The inhibition constant (Ki) for [ReO]P587 was 0.15 nM and for [ReO]P829 was 0.32 nM, indicating a strong interaction with SSTRs expressed on AR42J rat pancreatic tumor cell membranes. nih.gov Comparatively, the unlabeled peptides P587 and P829 had Ki values of 2.5 nM and 10 nM, respectively. nih.gov

Similarly, a novel Substance P analogue radiolabeled with ⁹⁹ᵐTc, designed to target Neurokinin 1 receptors (NK1R), was assessed for its receptor binding characteristics on U373MG cells. nih.gov Saturation binding experiments confirmed the receptor-specific binding of the radiotracer, exhibiting a mean dissociation constant (Kd) of 2.46 ± 0.43 nM and a maximum number of binding sites (Bmax) of 128,925 ± 8,145 sites per cell. nih.gov These findings underscore the high affinity of the radiotracer for its intended target.

The development of small-molecule radiopharmaceuticals labeled with ⁹⁹ᵐTc directed at specific high-affinity binding sites is a significant area of research. nih.gov These sites include receptors for hormones and neurotransmitters, transport systems, and certain enzymes. nih.gov The success of these agents hinges on retaining high binding affinity after the technetium complex is attached to the targeting molecule. researchgate.netunm.edu

Interactive Data Table: Receptor Binding Affinity of Oxo-technetium(2+) Tc-99m Ligands and their Surrogates

Radiotracer/ComplexTarget ReceptorCell Line/TissueBinding Affinity (Ki/Kd)
[ReO]P587Somatostatin Receptor (SSTR)AR42J rat pancreatic tumor cells0.15 nM (Ki) nih.gov
[ReO]P829Somatostatin Receptor (SSTR)AR42J rat pancreatic tumor cells0.32 nM (Ki) nih.gov
⁹⁹ᵐTc-HYNIC-Tyr⁸-Met(O)¹¹-SPNeurokinin 1 Receptor (NK1R)U373MG cells2.46 ± 0.43 nM (Kd) nih.gov

Understanding the cellular uptake and internalization of ⁹⁹ᵐTc radiotracers is crucial, as internalization can lead to prolonged retention of radioactivity within the target cells, enhancing image quality. Studies on a ⁹⁹ᵐTc labeled Substance P analogue in U373MG cells, which overexpress NK1R, demonstrated time-dependent cellular uptake. nih.gov The total cell uptake increased from 2.86 ± 0.10% at 30 minutes to 4.91 ± 0.22% after 4 hours. nih.gov Importantly, the specific, receptor-mediated uptake also increased over this period, with the ratio of specific internalized activity to specific surface-bound activity rising, suggesting that the radioligand is actively transported into the cells after binding to its receptor. nih.gov

In another example, the cellular uptake of ⁹⁹ᵐTc-labeled gold nanoparticles conjugated with a bombesin (B8815690) analogue was evaluated in PC-3 cells, which overexpress gastrin-releasing peptide receptors. nih.gov The study found a 71% enhancement in cellular uptake compared to non-targeted nanoparticles, highlighting the specificity of the targeting ligand. nih.gov Similarly, ⁹⁹ᵐTc-labeled gold nanoparticles functionalized with an RGD peptide for targeting αvβ3 integrins showed 2.3 times higher cellular uptake in C6 cells compared to non-targeted nanoparticles. nih.gov

Beyond cell surface receptors, ⁹⁹ᵐTc-oxo complexes can be designed to bind to other specific biological structures. For instance, ⁹⁹ᵐTc-labeled diphosphonates, such as methylene (B1212753) diphosphonate (MDP) and hydroxymethylene diphosphonate (HDP), are widely used for bone scintigraphy due to their high affinity for hydroxyapatite, the mineral component of bone. nih.gov

In the context of neurodegenerative diseases, there is significant interest in developing ⁹⁹ᵐTc-based agents that can bind to amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govrsc.org Several studies have explored the potential of ⁹⁹ᵐTc complexes for this purpose. nih.gov For example, rhenium carbonyl complexes with tridentate co-ligands containing a stilbene (B7821643) functional group have been shown to bind to Aβ in human brain tissue from Alzheimer's patients. nih.govrsc.org The corresponding ⁹⁹ᵐTc(I)(CO)₃⁺ complexes were also synthesized and found to be stable. nih.govrsc.org While these are not strictly "oxo" cores, related research has focused on oxorhenium(V) and oxotechnetium(V) complexes. researchgate.net

The stability of a radiopharmaceutical in biological fluids is paramount for its successful application. The radiotracer must remain intact until it reaches its target to avoid non-specific uptake and degradation. The stability of ⁹⁹ᵐTc-labeled compounds is often assessed by incubating them in human serum or plasma at 37°C. nih.govacs.org

For example, a ⁹⁹ᵐTc-labeled Substance P analogue demonstrated good in vitro stability, with 44% protein binding to human serum albumin. nih.gov Another study on ⁹⁹ᵐTc-labeled gold nanoparticles showed stability for more than 24 hours in human serum. nih.gov The stability of a ⁹⁹ᵐTc-oxo complex with a pyridylthiocarbazide ligand conjugated to a Tyr³-Octreotate peptide was assessed in human plasma and found to be stable for at least 2 hours with minimal degradation. acs.org Similarly, citric acid-based PEG dendrimers labeled with ⁹⁹ᵐTc remained stable under physiological conditions. nih.gov

Preclinical Pharmacokinetic and Biodistribution Analysis

Pharmacokinetic and biodistribution studies are essential for understanding how a radiotracer is absorbed, distributed, metabolized, and excreted in a living organism. These studies are typically conducted in animal models.

Biodistribution studies involve administering the ⁹⁹ᵐTc radiotracer to animal models, such as mice or rats, and then measuring the radioactivity in various organs and tissues at different time points. This provides a quantitative measure of the tracer's uptake and clearance.

For a ⁹⁹ᵐTc-labeled Substance P analogue in nude mice bearing U373MG tumors, a specific tumor uptake of 3.36% of the injected dose per gram (%ID/g) was observed. nih.gov The study also noted significant accumulation of radioactivity in the intestines and lungs, with a predominant renal excretion pathway. nih.gov

In a study with a novel HER2-targeted peptide, ⁹⁹ᵐTc-HYNIC-(Ser)₃-LTVPWY, pharmacokinetic analysis in mice showed rapid blood clearance. nih.gov The highest radioactivity was observed in the kidneys, indicating renal excretion. nih.gov

The biodistribution of ⁹⁹ᵐTc-labeled somatostatin receptor-binding peptides, ⁹⁹ᵐTc-P587 and ⁹⁹ᵐTc-P829, was evaluated in rats with pancreatic tumor implants. nih.gov High tumor uptake was observed, with 4.1 %ID/g for ⁹⁹ᵐTc-P587 and 4.9 %ID/g for ⁹⁹ᵐTc-P829 at 90 minutes post-injection. nih.gov These tracers also exhibited favorable tumor-to-blood and tumor-to-muscle ratios. nih.gov

A study of a ⁹⁹ᵐTc-labeled amino acid derivative, [⁹⁹ᵐTc]TcO-MOPADTC, in tumor-bearing mice showed a tumor uptake of 1.18 ± 0.24 %ID/g at 30 minutes, which increased to 1.59 ± 0.45 %ID/g at 2 hours, indicating good tumor retention. mdpi.com The primary excretion routes were identified as the urinary and intestinal tracts. mdpi.com

The biodistribution of ⁹⁹ᵐTc-labeled liposomes was studied in rats with focal infections, showing prominent localization in abscesses within 2 hours of injection. nih.gov Another study using mesoporous carbon nanoparticles labeled with ⁹⁹ᵐTc and administered orally to mice demonstrated that the nanoparticles were almost exclusively confined to the gastrointestinal tract and were completely eliminated within 24 hours. nih.gov

Interactive Data Table: Biodistribution of Selected this compound Radiotracers in Animal Models

RadiotracerAnimal ModelTarget/Disease ModelKey Organ Uptake (%ID/g)Time Point
⁹⁹ᵐTc-HYNIC-Tyr⁸-Met(O)¹¹-SPNude MiceU373MG TumorTumor: 3.36, High intestinal and lung uptake nih.govNot Specified
⁹⁹ᵐTc-P587Lewis RatsCA20948 Pancreatic TumorTumor: 4.1 nih.gov90 min
⁹⁹ᵐTc-P829Lewis RatsCA20948 Pancreatic TumorTumor: 4.9 nih.gov90 min
[⁹⁹ᵐTc]TcO-MOPADTCMiceS180 TumorTumor: 1.59 ± 0.45 mdpi.com2 h
⁹⁹ᵐTc-liposomesRatsStaphylococcus aureus InfectionHigh uptake in abscesses nih.gov2-24 h

Analysis of Organ Accumulation and Clearance Kinetics in Preclinical Models

The biodistribution of this compound (⁹⁹ᵐTc) radiotracers is a critical aspect of their preclinical evaluation, providing insights into their potential efficacy and safety. Studies in animal models, such as rats, mice, and dogs, are essential to determine the uptake, retention, and clearance of these radiotracers in various organs.

In contrast, other ⁹⁹ᵐTc radiotracers are designed for renal imaging. For example, ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) and other triamide mercaptide complexes show rapid renal excretion. nih.gov Studies in rats have been instrumental in evaluating the blood clearance and extraction efficiencies of these renal agents. nih.gov Similarly, ⁹⁹ᵐTc-DTPA complexes have been studied in dogs, with peak kidney concentration reaching 5% of the administered dose at 3 minutes post-injection. nih.gov

The clearance kinetics of ⁹⁹ᵐTc radiotracers from the blood and non-target organs are crucial for obtaining high-quality diagnostic images. Rapid clearance from the blood and surrounding tissues enhances the target-to-background ratio. For example, preclinical studies with novel ⁹⁹ᵐTc-folate radiotracers in tumor-bearing mice showed efficient clearance from the blood, resulting in tumor-to-blood ratios of approximately 200-350 at 24 hours post-injection. nih.gov Similarly, a newly developed ⁹⁹ᵐTc-labeled flutamide (B1673489) complex ([⁹⁹ᵐTc]DTPA-FLUT) for cancer imaging demonstrated rapid blood clearance and minimal uptake in most body organs in a mouse model. nih.gov

The following table summarizes the organ accumulation and clearance of selected ⁹⁹ᵐTc radiotracers in preclinical models:

RadiotracerAnimal ModelTarget Organ(s)Key Findings
⁹⁹ᵐTc-SQ30217DogsHeartHigh initial myocardial retention (90%); Biexponential clearance with a rapid phase half-time of 2.3 minutes. nih.gov
⁹⁹ᵐTc-MAG3RatsKidneysRapid renal excretion, comparing favorably with [¹³¹I]OIH. nih.gov
⁹⁹ᵐTc-DTPADogsKidneysPeak kidney concentration of 5% of administered dose at 3 minutes. nih.gov
⁹⁹ᵐTc-folate derivativesMiceTumorsEfficient blood clearance with high tumor-to-blood ratios (200-350) at 24 hours. nih.gov
[⁹⁹ᵐTc]DTPA-FLUTMiceTumorsRapid blood clearance and minimal uptake in non-target organs. nih.gov
Unbound reduced ⁹⁹ᵐTcRabbits, Dogs, MonkeysLiver, SpleenPrimarily entrapped by the reticuloendothelial system (RES). snmjournals.org

It is important to note that the choice of animal model can influence the observed biodistribution, and no single species can consistently predict the performance of these radiotracers in humans. utah.edu Therefore, a comprehensive evaluation using multiple models is often necessary.

Characterization of Excretion Pathways of this compound Radiotracers

The elimination of this compound radiotracers from the body occurs through various excretion pathways, primarily the renal and hepatobiliary systems. The specific route of excretion is largely determined by the physicochemical properties of the radiotracer, such as its size, charge, and lipophilicity.

Renal Excretion: Many ⁹⁹ᵐTc-based radiopharmaceuticals are designed for rapid and efficient clearance through the kidneys. nih.gov This is particularly true for renal imaging agents like ⁹⁹ᵐTc-MAG3 and ⁹⁹ᵐTc-DTPA. Studies in rats have shown that ⁹⁹ᵐTc-MAG3 is primarily cleared from the body via renal tubular secretion. utah.edu Similarly, investigations in dogs with ⁹⁹ᵐTc-DTPA demonstrated that the vast majority of the agent is eliminated in the urine, with negligible fecal excretion. nih.gov The renal excretion of some triamide mercaptide complexes has been shown to be comparable to that of [¹³¹I]OIH, a gold standard for measuring effective renal plasma flow. nih.gov

Hepatobiliary Excretion: While renal excretion is the primary pathway for many ⁹⁹ᵐTc radiotracers, some compounds exhibit significant elimination through the liver and bile ducts. nih.gov This hepatobiliary clearance can sometimes be a secondary or "vicarious" excretion pathway, especially in cases of impaired renal function. wustl.edu For instance, while ⁹⁹ᵐTc-MAG3 is predominantly a renal agent, some hepatobiliary excretion has been observed. wustl.edunih.gov Studies in rats indicated that the percentage of ⁹⁹ᵐTc-MAG3 excreted into the bile was higher for the kit formulation compared to the HPLC-purified compound, suggesting that impurities may contribute to liver uptake. nih.gov

The following table summarizes the primary excretion pathways for selected ⁹⁹ᵐTc radiotracers in preclinical models:

RadiotracerAnimal ModelPrimary Excretion PathwaySecondary/Minor Pathway(s)
⁹⁹ᵐTc-DTPADogsRenal (Urine)Negligible fecal excretion. nih.gov
⁹⁹ᵐTc-MAG3RatsRenal (Tubular Secretion) utah.eduHepatobiliary. nih.gov
⁹⁹ᵐTc-MannanMiceRenal and Hepatobiliary-
[⁹⁹ᵐTc]Tc-doxorubicinMiceRenal and Hepatic-

Understanding the excretion pathways is crucial for several reasons. It helps in estimating the radiation dose to various organs, predicting potential interference in imaging studies (e.g., gallbladder activity obscuring kidney images), and designing radiotracers with optimal pharmacokinetic profiles for specific diagnostic applications. nih.gov

Mechanistic Studies of Radiotracer-Target Interactions at the Molecular Level

Elucidating the Chemical and Biochemical Basis of Binding and Retention

The mechanism by which this compound radiotracers accumulate and are retained in target tissues is a complex interplay of chemical and biochemical factors. The initial uptake is often driven by passive diffusion across cell membranes, which is favored for lipophilic complexes. However, for sustained retention and effective imaging, a "trapping" mechanism is often required to convert the initially lipophilic, freely diffusible agent into a hydrophilic or otherwise non-diffusible form.

One of the well-studied mechanisms involves the intracellular redox state and the role of glutathione (B108866) (GSH). For instance, the retention of ⁹⁹ᵐTc-HMPAO (exametazime) in brain tissue is believed to be dependent on the intracellular redox environment. nih.gov In vitro studies have suggested that the lipophilic ⁹⁹ᵐTc-HMPAO complex is converted to a more hydrophilic species within the cell, thus preventing its washout. nih.gov This conversion is thought to be facilitated by reaction with intracellular thiols like glutathione. nih.gov Experiments have shown that depletion of intracellular GSH can reduce the accumulation of radioactivity. nih.gov The retention mechanism may involve both the conversion to a hydrophilic product, such as ⁹⁹ᵐTcO₄⁻, and binding to non-diffusible cellular components. nih.gov

Another important aspect is the specific binding of the radiotracer to its molecular target, such as a receptor or enzyme. For targeted radiotracers, the affinity and specificity of this binding are paramount. For example, in the development of ⁹⁹ᵐTc-labeled folate and pteroate derivatives for imaging folate receptor-positive tumors, in vitro binding assays using cancer cell lines are performed to determine the dissociation constant (K_D) and the maximum number of binding sites (B_max). nih.govethz.ch These studies have shown that modifications to the linker and chelator can significantly impact the binding affinity. nih.govethz.ch

The following table outlines the proposed retention mechanisms for different types of ⁹⁹ᵐTc radiotracers:

Radiotracer TypeProposed Retention MechanismKey Cellular Components Involved
Perfusion Agents (e.g., ⁹⁹ᵐTc-HMPAO)Intracellular conversion from lipophilic to hydrophilic form; binding to cellular components. nih.govGlutathione (GSH), other reducing agents. nih.gov
Receptor-Targeted Agents (e.g., ⁹⁹ᵐTc-folate)Specific binding to cell surface receptors followed by internalization. ethz.chTarget receptors (e.g., Folate Receptor). nih.gov
DNA-Intercalating Agents (e.g., ⁹⁹ᵐTc-doxorubicin)Intercalation into the DNA of rapidly dividing cells. researchgate.netDNA. researchgate.net

Understanding these molecular interactions is crucial for the rational design of new radiotracers with improved target specificity and retention properties.

Correlating Molecular Structure with Preclinical Pharmacokinetic Profiles

The choice of the chelator for the ⁹⁹ᵐTc core is a critical determinant of the radiotracer's pharmacokinetics. nih.govnih.gov Different chelating systems, such as NₓSᵧ-based ligands or those for the [⁹⁹ᵐTc(CO)₃]⁺ core, result in complexes with varying charges, polarities, and stabilities. nih.govnih.gov For instance, in the development of ⁹⁹ᵐTc-labeled agents targeting the prostate-specific membrane antigen (PSMA), a series of compounds with different chelators were synthesized and evaluated. nih.gov The results demonstrated that hydrophilic ligands for the [⁹⁹ᵐTc(CO)₃]⁺ core led to lower retention in non-target tissues like the kidneys compared to more traditional NₓSᵧ-based chelators. nih.govnih.gov

Lipophilicity is another key structural feature that influences pharmacokinetics. For brain and myocardial imaging agents, a certain degree of lipophilicity is required to cross the blood-brain barrier or the myocardial cell membrane, respectively. However, excessive lipophilicity can lead to high uptake in the liver and prolonged retention in the blood, which is undesirable. Therefore, a balance must be struck. The structure of the linker between the chelator and the biologically active molecule can also be modified to optimize this balance and improve the pharmacokinetic profile.

The stereochemical configuration of the technetium complex can also affect its in vivo behavior. During the development of renal imaging agents, it was discovered that different stereoisomers of the same complex could have different pharmacokinetic properties.

The following table provides examples of how molecular structure influences the pharmacokinetic profiles of ⁹⁹ᵐTc radiotracers:

Structural FeatureInfluence on PharmacokineticsExample Radiotracer Class
Chelator TypeAffects charge, polarity, stability, and non-target organ retention. nih.govnih.govPSMA-targeted agents. nih.gov
LipophilicityDetermines ability to cross biological membranes and influences clearance pathways.Brain and myocardial perfusion agents.
Linker MoietyCan be modified to alter lipophilicity and improve target-to-background ratios. nih.govReceptor-targeted agents.
StereochemistryDifferent isomers can exhibit different in vivo behavior.Renal imaging agents.

By systematically modifying the molecular structure and observing the resulting changes in the preclinical pharmacokinetic profiles, researchers can develop a deeper understanding of the structure-activity relationships. This knowledge is invaluable for the rational design of new and improved ⁹⁹ᵐTc radiotracers with optimized properties for specific clinical applications.

Ex Vivo Tissue Analysis for Quantitative Radiotracer Distribution

Ex vivo tissue analysis is a fundamental component of the preclinical evaluation of this compound radiotracers, providing quantitative data on their biodistribution. This involves sacrificing the animal at various time points after radiotracer administration, harvesting the organs and tissues of interest, and measuring the amount of radioactivity in each sample.

The data obtained from these studies are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a standardized comparison of radiotracer uptake across different organs and between different radiotracers. For example, in the preclinical evaluation of a ⁹⁹ᵐTc-labeled GRPR antagonist for prostate cancer imaging, biodistribution studies in tumor-bearing mice showed a tumor uptake of 3 ± 1 %ID/g at 6 hours post-injection. diva-portal.org

These quantitative data are essential for:

Determining target-to-background ratios: High uptake in the target tissue (e.g., a tumor) and low uptake in surrounding tissues and blood are crucial for clear imaging. For instance, the aforementioned GRPR antagonist exhibited tumor-to-blood, tumor-to-muscle, and tumor-to-bone ratios of 97 ± 56, 188 ± 32, and 177 ± 79, respectively. diva-portal.org

Validating in vivo imaging studies: Ex vivo data provide a "gold standard" to which non-invasive imaging techniques like SPECT can be compared.

The following table presents example biodistribution data for a hypothetical ⁹⁹ᵐTc radiotracer in a preclinical model:

Organ%ID/g at 1 hour%ID/g at 4 hours%ID/g at 24 hours
Blood2.5 ± 0.30.8 ± 0.10.1 ± 0.02
Heart1.2 ± 0.20.5 ± 0.10.1 ± 0.03
Lungs1.8 ± 0.40.6 ± 0.10.2 ± 0.05
Liver10.5 ± 1.56.2 ± 0.81.5 ± 0.3
Kidneys15.2 ± 2.18.5 ± 1.22.1 ± 0.4
Tumor5.1 ± 0.76.8 ± 0.94.5 ± 0.6
Muscle0.5 ± 0.10.3 ± 0.050.1 ± 0.02

Data are presented as mean ± standard deviation.

This quantitative ex vivo analysis provides a detailed and accurate picture of the radiotracer's journey through the body, which is indispensable for its further development and potential clinical translation.

Autoradiography on Ex Vivo Tissue Sections

Autoradiography is a powerful technique that provides a visual representation of the distribution of a radiolabeled compound within thin sections of tissue. nih.govtaylorfrancis.com It offers a higher spatial resolution than in vivo imaging techniques, allowing for the localization of the radiotracer to be examined at a microscopic level. nih.govtaylorfrancis.com

The process involves obtaining tissue samples from an animal that has been administered the ⁹⁹ᵐTc radiotracer. These tissues are then frozen and sliced into very thin sections using a cryomicrotome. researchgate.netscielo.br The sections are then placed in contact with a photographic emulsion or a phosphor imaging plate. nih.gov The radiation emitted by the ⁹⁹ᵐTc exposes the emulsion or plate, creating a latent image. After an appropriate exposure time, the emulsion is developed, revealing the spatial distribution of the radioactivity within the tissue section. taylorandfrancis.com

Autoradiography is particularly useful for:

Confirming target-specific uptake: By comparing the autoradiographic image with stained tissue sections, it is possible to determine if the radiotracer is accumulating in the intended cellular populations or anatomical structures.

Assessing regional distribution within an organ: It can reveal heterogeneous distribution of the radiotracer within a single organ, such as higher uptake in the renal cortex compared to the medulla. For example, ⁹⁹ᵐTc-SG, a hippurate analogue, was found to distribute to the extent of about 91% in the renal cortex. nih.gov

Evaluating penetration into tumors: In cancer imaging, autoradiography can show whether a radiotracer is able to penetrate throughout the tumor mass or is confined to the periphery.

Quantitative whole-body autoradiography (QWBA) allows for the determination of the concentration of radioactivity in different tissues, providing data that is complementary to that obtained from ex vivo tissue counting. nih.gov Microautoradiography can even resolve the localization of the radiotracer at the cellular level. nih.gov

The following table summarizes the key aspects of autoradiography in preclinical radiotracer evaluation:

TechniqueDescriptionKey Applications
Macroautoradiography (e.g., QWBA) Imaging of whole-body or large tissue sections to visualize and quantify radiotracer distribution. nih.govOverall biodistribution, dosimetry estimates.
Microautoradiography High-resolution imaging of tissue sections to determine cellular and subcellular localization of the radiotracer. nih.govConfirmation of target-specific binding, mechanistic studies.

Quantitative Tissue Radioactivity Measurements

Quantitative tissue radioactivity measurement is a critical step in the preclinical evaluation of novel this compound (⁹⁹ᵐTc) radiotracers. This process involves the ex vivo analysis of tissues and organs following the administration of the radiopharmaceutical to animal models. By measuring the amount of radioactivity in each tissue sample, researchers can determine the biodistribution profile of the compound, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides crucial insights into the tracer's uptake, retention, and clearance from various organs, which is essential for assessing its potential as a diagnostic imaging agent for specific targets, such as tumors or particular organs.

Detailed research findings from biodistribution studies have demonstrated how the choice of ligand attached to the [⁹⁹ᵐTc=O]²⁺ core influences the pharmacokinetic properties of the resulting radiotracer. For instance, studies on ⁹⁹ᵐTc-oxo complexes with dithiocarbamate (B8719985) ligands have been conducted to evaluate their potential for tumor imaging. In a study using mice bearing S180 tumors, the biodistribution of [⁹⁹ᵐTc]TcO-MOPADTC was quantified at 0.5 and 2 hours post-injection. The results showed significant tumor uptake, which increased from 1.18 ± 0.24 %ID/g at 30 minutes to 1.59 ± 0.45 %ID/g at 2 hours, indicating good tumor retention. nih.gov Concurrently, the radioactivity in the blood decreased, leading to an improved tumor-to-blood ratio over time. nih.gov The primary routes of excretion were identified as the urinary and intestinal tracts, evidenced by high uptake in the kidneys and intestines. nih.gov

Biodistribution of [⁹⁹ᵐTc]TcO-MOPADTC in S180 Tumor-Bearing Mice (%ID/g)
Organ0.5 h2 h
Blood1.13 ± 0.210.54 ± 0.11
Heart0.62 ± 0.100.29 ± 0.08
Liver3.21 ± 0.652.01 ± 0.33
Spleen0.33 ± 0.070.21 ± 0.05
Lung0.89 ± 0.150.43 ± 0.09
Kidney6.54 ± 1.234.32 ± 0.87
Stomach0.45 ± 0.090.25 ± 0.06
Intestine2.11 ± 0.433.56 ± 0.71
Muscle0.25 ± 0.050.15 ± 0.04
Tumor1.18 ± 0.241.59 ± 0.45
Tumor/Blood Ratio1.04 ± 0.152.94 ± 0.53
Tumor/Muscle Ratio4.72 ± 0.8910.6 ± 2.51
Data is presented as mean ± standard deviation. nih.gov

Further research into tumor-targeting radiotracers has explored ligands that bind to specific cellular targets, such as the folate receptor (FR), which is often overexpressed in cancer cells. Preclinical evaluations of organometallic ⁹⁹ᵐTc-folate and ⁹⁹ᵐTc-pteroate radiotracers were performed in mice with FR-positive KB cell xenografts. ethz.ch The folate-based derivatives showed significantly higher tumor uptake compared to the pteroate derivative. ethz.ch For example, one folate derivative achieved a tumor uptake of 2.3 ± 0.4 %ID/g at 4 hours post-injection. ethz.ch These compounds demonstrated efficient clearance from the blood and non-target tissues, resulting in high tumor-to-blood ratios, which is highly desirable for clear tumor visualization in diagnostic imaging. ethz.ch

Biodistribution of a ⁹⁹ᵐTc(CO)₃-folate derivative in KB Tumor-Bearing Mice (%ID/g)
Organ1 h4 h24 h
Blood1.4 ± 0.20.2 ± 0.00.0 ± 0.0
Liver1.1 ± 0.20.5 ± 0.10.1 ± 0.0
Kidney18.9 ± 3.110.6 ± 1.81.0 ± 0.2
Spleen0.2 ± 0.00.1 ± 0.00.0 ± 0.0
Intestine0.8 ± 0.10.5 ± 0.10.1 ± 0.0
Muscle0.3 ± 0.10.1 ± 0.00.0 ± 0.0
Tumor3.1 ± 0.52.3 ± 0.40.5 ± 0.1
Tumor/Blood Ratio2.211.5-
Data is presented as mean ± standard deviation. ethz.ch

The development of radiotracers for targets other than tumors, such as for renal imaging, has also been a subject of investigation. This compound complexes with biguanide-derived ligands were evaluated in rabbits and compared with the established renal imaging agent, ⁹⁹ᵐTc-DMSA. nih.gov The complex [⁹⁹ᵐTc]Tc-Big demonstrated a more rapid clearance from the blood and kidneys compared to ⁹⁹ᵐTc-DMSA. nih.gov For instance, at 60 minutes post-injection, the blood radioactivity for [⁹⁹ᵐTc]Tc-Big was 0.80 ± 0.09 %ID/g, while for ⁹⁹ᵐTc-DMSA it was significantly higher. This rapid clearance profile is a favorable characteristic for renal function studies. nih.gov

Comparative Biodistribution of [⁹⁹ᵐTc]Tc-Big and ⁹⁹ᵐTc-DMSA in Rabbits (%ID/g)
Organ[⁹⁹ᵐTc]Tc-Big (60 min)⁹⁹ᵐTc-DMSA (60 min)
Blood0.80 ± 0.091.64 ± 0.12
Liver0.98 ± 0.111.34 ± 0.15
Kidneys11.02 ± 1.2520.15 ± 2.30
Stomach0.25 ± 0.030.31 ± 0.04
Intestines0.45 ± 0.050.55 ± 0.06
Muscle0.18 ± 0.020.22 ± 0.03
Bone0.21 ± 0.020.29 ± 0.03
Data is presented as mean ± standard deviation. nih.gov

These quantitative tissue radioactivity studies are fundamental for comparing novel radiotracers and selecting the most promising candidates for further development. The data generated allows for a detailed understanding of a compound's in vivo behavior, highlighting its affinity for the target tissue and its mode of clearance from the body.

Future Directions and Emerging Research Areas for Oxo Technetium 2+ Tc 99m

Development of Novel Oxo-Technetium Core Structures for Advanced Targeted Radiotracers

A significant area of advancement lies in the design of novel core structures for Tc-99m radiopharmaceuticals. researchgate.net Historically, research focused on agents for bone imaging and assessing liver and kidney function. researchgate.netnih.gov However, the last two decades have seen a remarkable evolution in technetium chemistry, leading to radiopharmaceuticals capable of evaluating regional cerebral and myocardial blood flow. researchgate.netnih.gov

Current efforts are geared towards designing Tc-99m labeled compounds that can estimate receptor or transporter functions. researchgate.netnih.gov This has led to the development of bifunctional chelating agents that produce highly stable Tc-99m labeled proteins and peptides with high radiochemical yields. researchgate.netnih.gov More recently, the introduction of organometallic technetium and rhenium compounds represents a new frontier in radiopharmaceutical design. researchgate.netnih.gov The oxidation state +V in the oxo or nitride form, stabilized with various tetradentate ligands, is an established and applied method for incorporating technetium-99m into a wide array of targeting molecules suitable for kit formulation. acs.org

The nitrido Tc(V) complexes, in particular, have played a significant role in the development of new technetium-99m radiopharmaceuticals, offering efficient labeling procedures for small organic molecules and peptides. mdpi.comresearchgate.net These advancements are paving the way for a new generation of targeted radiotracers with improved diagnostic capabilities.

Integration of Oxo-Technetium(2+) Tc-99m Chemistry with Emerging Molecular Targeting Strategies

The integration of Tc-99m chemistry with modern molecular targeting strategies is revolutionizing the field of oncology and beyond. iaea.org The development of new targeting molecules has enabled the creation of Tc-99m analogues for highly specific applications. iaea.org Key targets include:

Prostate-Specific Membrane Antigen (PSMA): PSMA ligands are crucial for the detection and treatment of prostate cancer. iaea.org The development of Tc-99m labeled PSMA inhibitors is a significant area of research. nih.gov

Somatostatin (B550006) Receptors (SSTRs): These receptors are overexpressed in many neuroendocrine tumors, making them an important target for diagnostic imaging. iaea.org

Fibroblast Activation Protein Inhibitors (FAPI): FAPIs target a protein highly expressed in the stroma of many cancers, offering a broad-spectrum diagnostic tool. iaea.org

Researchers are actively developing Tc-99m based peptides and small molecules that target receptors expressed by cancerous lesions, including those associated with poor-prognostic solid tumors like breast cancer. appliedradiology.com Furthermore, new ligands are being developed to study the tumor microenvironment. appliedradiology.com These targeted strategies are not only enhancing diagnostic accuracy but are also laying the groundwork for theranostics, where diagnosis and therapy are combined.

Advancements in Computational Design and Prediction for Oxo-Technetium Radiopharmaceuticals

Computational methods are increasingly being employed to accelerate the design and development of novel oxo-technetium radiopharmaceuticals. These in silico techniques provide valuable insights into the structure, stability, and reactivity of technetium complexes, guiding the synthesis of more effective diagnostic agents.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of technetium complexes. nih.gov Researchers have developed computational protocols to predict Tc-99 NMR chemical shifts, which are highly sensitive to the coordination sphere of the technetium atom. nih.gov These predictions can assist experimentalists in the structural characterization of new compounds. nih.gov

Computational studies also investigate the redox behavior and electronic structures of Tc(V) oxo complexes. nih.gov By analyzing factors like singlet-triplet energy gaps and Gibbs free energy changes, scientists can understand the influence of co-ligands on the stability and reduction potential of these complexes. nih.gov This knowledge is crucial for designing radiopharmaceuticals that remain stable under physiological conditions. nih.gov

A key benefit of predictive modeling is the significant saving of time and resources. pharmtech.com By exploring the vast combinatorial chemical space, computational models can narrow down the number of potential molecules that need to be synthesized and tested experimentally. pharmtech.com

Addressing Challenges and Exploring Opportunities in Radiopharmaceutical Development for Specific Biological Systems

Despite the significant progress in the field, the development of Tc-99m radiopharmaceuticals faces several challenges. One of the primary concerns is the supply of Molybdenum-99 (Mo-99), the parent isotope of Tc-99m. energy.gov The global supply has historically relied on a small number of aging nuclear reactors, making it vulnerable to disruptions. energy.gov However, efforts are underway to establish and diversify domestic production of Mo-99 to ensure a stable supply. energy.govopenpr.com

Regulatory hurdles also present a significant challenge. iaea.orgpearlpathways.com The high cost and stringent requirements for toxicity data and clinical studies can hinder the commercial exploitation of new radiopharmaceuticals. iaea.org Furthermore, public perception and concerns about radiation exposure can make patient recruitment for clinical trials difficult. td2inc.com

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying Tc-99m in environmental samples, and how are they validated?

  • Methodological Answer : Quantification typically involves gamma spectrometry or liquid scintillation counting after chemical separation via solvent extraction (e.g., tributyl phosphate) or ion-exchange chromatography . Validation includes tracer recovery tests (e.g., using stable rhenium as a chemical analog), matrix spike analysis, and inter-laboratory comparisons to address variability in detection limits (0.1–10 Bq/kg) and matrix effects .

Q. How is Oxo-technetium(2+) Tc-99m synthesized for radiopharmaceutical applications?

  • Methodological Answer : Synthesis often involves ligand-exchange reactions. For example, π-acceptor ligands (e.g., tridentate phosphonites or sulfur-containing ligands) stabilize the +2 oxidation state. A two-step protocol is used: (1) formation of a pre-reduced [Tc≡N]²⁺ core, followed by (2) ligand addition under inert atmospheres to prevent oxidation . Radiochemical purity (>95%) is confirmed via radio-TLC or HPLC .

Q. What role do ligand architectures play in stabilizing Tc-99m complexes for targeted imaging?

  • Methodological Answer : Ligands with mixed donor atoms (e.g., N/S or O/S coordination) enhance stability and receptor specificity. For instance, substance-P peptide conjugates use dual cysteine residues for tridentate binding, while tertiary phosphine ligands improve kinetic inertness . Competitive binding assays (e.g., NK1 receptor affinity tests) validate targeting efficiency .

Advanced Research Questions

Q. How do neutron capture cross-sections of Tc-99g impact astrophysical models and nuclear waste transmutation studies?

  • Methodological Answer : Cross-sections are measured via neutron time-of-flight (TOF) methods using pulsed neutron sources (e.g., ⁷Li(p,n)⁷Be reactions) and anti-Compton γ-ray spectrometers. Discrepancies between experimental data (e.g., 0.1–1.0 barns at keV energies) and nuclear libraries (ENDF/B-VIII.0) highlight uncertainties in stellar nucleosynthesis and reactor waste calculations .

Q. What experimental challenges arise in reconciling contradictory Tc-99m extraction efficiencies across soil and aqueous matrices?

  • Methodological Answer : Contradictions stem from variable soil organic content, competing ions (e.g., ReO₄⁻), and extraction methods (e.g., ASTM Guide D7968-23 vs. anion-exchange resins). Advanced protocols recommend sequential extraction (e.g., HNO₃/H₂O₂ digestion followed by TEVA resin separation) and isotopic dilution mass spectrometry (IDMS) to correct for losses .

Q. How do reactor-based and cyclotron-based Tc-99m production methods differ in scalability and isotopic purity?

  • Methodological Answer : Reactor methods (e.g., ⁹⁸Mo(n,γ)⁹⁹Mo → β⁻ decay to ⁹⁹mTc) yield high activity (4–6 Ci/g Mo) but require uranium targets, raising nonproliferation concerns. Cyclotron methods (e.g., ¹⁰⁰Mo(p,2n)⁹⁹mTc) avoid uranium but face lower yields (<1 Ci/g) and require enriched ¹⁰⁰Mo targets. Purity is assessed via ICP-MS for ⁹⁹gTc/⁹⁹mTc ratios .

Q. What innovations in generator design improve Tc-99m elution efficiency for clinical use?

  • Methodological Answer : Centrifugal semi-countercurrent generators (e.g., using methyl ethyl ketone extraction) achieve >95% elution efficiency with <0.1 µg/mL Al³⁺ impurities. Key parameters include rotor speed (1,500–3,000 rpm) and solvent-to-aqueous phase ratios, optimized via computational fluid dynamics (CFD) modeling .

Methodological Considerations for Experimental Design

  • Validation of Detection Limits : Use NIST-traceable standards (e.g., ⁹⁹Tc in IAEA-373 soil) and blank correction protocols to address environmental background signals .
  • Handling Redox Sensitivity : Conduct syntheses under argon/glovebox conditions with ascorbic acid stabilizers to prevent Tc(IV)/Tc(VII) oxidation .
  • Cross-Platform Reproducibility : Adopt ASTM guidelines for inter-laboratory validation, emphasizing tracer selection (e.g., ⁹⁵mTc vs. ⁹⁹Tc) and matrix-matched calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.